![molecular formula C18H17F2N5OS B2536833 2-(difluoromethylsulfanyl)-N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]benzamide CAS No. 897614-43-6](/img/structure/B2536833.png)
2-(difluoromethylsulfanyl)-N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(difluoromethylsulfanyl)-N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]benzamide is a useful research compound. Its molecular formula is C18H17F2N5OS and its molecular weight is 389.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Novel Insecticides
Research has shown that compounds with unique chemical structures, such as Flubendiamide, exhibit strong insecticidal activity, particularly against lepidopterous pests. The unique structure, featuring novel substituents like a heptafluoroisopropyl group and a sulfonylalkyl group, contributes to its high efficacy and safety for non-target organisms. This suggests that derivatives of the chemical may have potential applications in the development of novel insecticides as part of integrated pest management programs (Tohnishi et al., 2005).
Advanced Material Synthesis
Compounds with complex structures, including those related to 2-(difluoromethylsulfanyl)-N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]benzamide, can be integral in synthesizing new materials with desirable properties. For instance, aromatic polyimides with pendent fluorenamide moieties, synthesized from diamine monomers containing fluorene units, demonstrate high thermal stability and solubility in common solvents, indicating their suitability for advanced technological applications (Rafiee & Golriz, 2014).
Anticancer Research
Studies on Schiff’s bases containing thiadiazole scaffolds and benzamide groups have shown promising in vitro anticancer activity against several human cancer cell lines. This highlights the potential of structurally complex benzamide derivatives in the development of new anticancer drugs, demonstrating the broad applicability of such compounds in medical research (Tiwari et al., 2017).
Chemical Synthesis and Drug Development
The efficient synthesis of complex benzamide derivatives, such as those involving microwave-assisted Fries rearrangement, underscores their utility in chemical synthesis and drug development. These processes allow for the creation of molecules with potential applications in pharmaceuticals, including as intermediates in the synthesis of more complex therapeutic agents (Moreno-Fuquen et al., 2019).
Luminescence Sensing
Lanthanide-organic frameworks utilizing dimethylphenyl imidazole dicarboxylate-based structures have been shown to exhibit selective sensitivity to benzaldehyde-based derivatives. This indicates the potential of similar compounds for the development of novel fluorescence sensors, useful in various analytical and diagnostic applications (Shi et al., 2015).
Propriétés
IUPAC Name |
2-(difluoromethylsulfanyl)-N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N5OS/c1-11-7-8-13(9-12(11)2)25-16(22-23-24-25)10-21-17(26)14-5-3-4-6-15(14)27-18(19)20/h3-9,18H,10H2,1-2H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNUVDAZSQCQNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=CC=C3SC(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
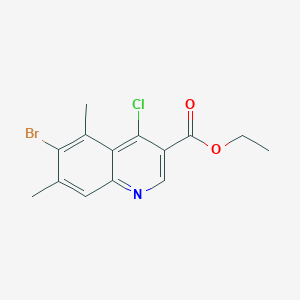
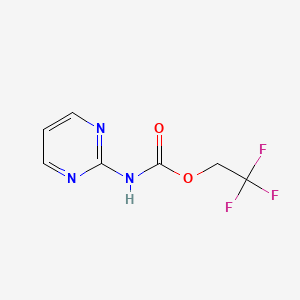
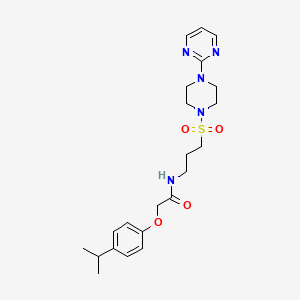
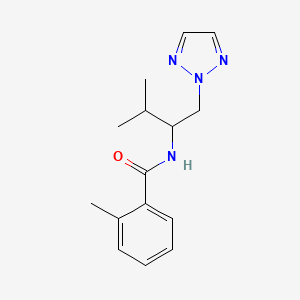
![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone](/img/structure/B2536755.png)



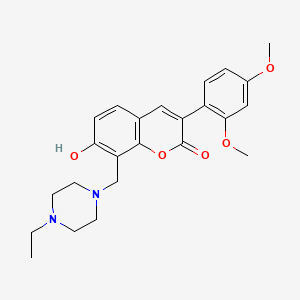
![2-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2536763.png)
![4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2536768.png)
![5-methyl-3-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2536769.png)
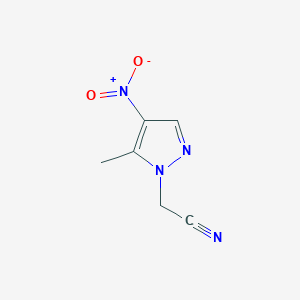
![N-Pyridin-3-yl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxamide](/img/structure/B2536773.png)
